
N,O-Ditosyl D-Phenylalaninol
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Overview
Description
N,O-Ditosyl D-Phenylalaninol is a chemically modified derivative of D-phenylalaninol, where both the amino (-NH₂) and hydroxyl (-OH) groups are protected by tosyl (p-toluenesulfonyl) groups. This compound is primarily utilized in synthetic organic chemistry as a chiral intermediate or protecting group reagent, particularly in the synthesis of enantioselective macrocycles and pharmaceutical impurities . Its applications span therapeutic research, including antiviral and antitumor studies, due to its structural stability and role in generating stereochemically defined products . The synthesis of D-phenylalaninol, a precursor, involves the reduction of D-phenylalanine derivatives under controlled conditions, achieving high yields (91.2%) as demonstrated in .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,O-Ditosyl D-Phenylalaninol typically involves the reaction of 4-methylbenzenesulfonyl chloride with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch reactors. The process includes the careful control of temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common to achieve consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N,O-Ditosyl D-Phenylalaninol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of corresponding amines.
Substitution: Formation of sulfonamide derivatives.
Scientific Research Applications
Organic Synthesis
N,O-Ditosyl D-Phenylalaninol serves as an essential intermediate in organic synthesis. Its structure allows it to participate in various reactions, including:
- Nucleophilic Substitution Reactions : The tosyl groups can be replaced by nucleophiles, enabling the formation of diverse derivatives useful in drug design.
- Macrocyclization : This compound can be utilized in macrocyclization reactions to create cyclic peptides or other complex structures, which are crucial in medicinal chemistry for developing new therapeutics .
Medicinal Chemistry
The compound is explored for its potential applications in drug development:
- Prodrug Formation : this compound can be employed as a prodrug to enhance the bioavailability of active pharmaceutical ingredients. By modifying the compound's solubility and permeability, it can improve the pharmacokinetic profiles of drugs targeting specific diseases .
- Anticancer Agents : Research indicates that derivatives of phenylalaninol exhibit cytotoxic effects against various cancer cell lines. The ability to modify this compound allows for the development of novel anticancer agents that can target specific pathways involved in tumor growth .
Biochemical Applications
In biochemistry, this compound has been utilized in:
- Proteomics Research : It is used as a biochemical tool for studying protein interactions and modifications due to its ability to form stable complexes with proteins .
- Nanotechnology : Recent studies have shown that dipeptide-based nanotubes formed from phenylalanine derivatives exhibit enzymatic stability and potential applications in drug delivery systems .
Mechanism of Action
The mechanism of action of N,O-Ditosyl D-Phenylalaninol involves the interaction of the sulfonyl group with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site or by interacting with the enzyme’s substrate. The pathways involved include the inhibition of sulfonamide-sensitive enzymes, which are crucial for various biochemical processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Enantiomeric Differences: D vs. L Forms
Metabolic stability studies reveal significant differences between D- and L-enantiomers. This metabolic inertness makes the D-form advantageous in applications requiring prolonged stability, such as drug intermediates or chiral auxiliaries.
Table 1: Metabolic Stability of Phenylalaninol Derivatives
Compound | Enantiomer | Metabolic Conversion (%) | Application Relevance |
---|---|---|---|
L-Phenylalaninol | L | ~10 | Prone to oxidation |
D-Phenylalaninol | D | 0 | Stable chiral intermediate |
Structural Modifications: Tosyl vs. Other Protecting Groups
The tosyl groups in N,O-Ditosyl D-Phenylalaninol introduce steric bulk, which contrasts with smaller substituents like ethyl or isopropyl in analogous compounds. demonstrates that macrocycles with phenyl or benzyl substituents (e.g., compounds 109 and 110) exhibit reduced enantioselectivity due to steric hindrance, whereas ethyl/isopropyl-substituted analogs (107 and 108) show superior chiral recognition . This suggests that the tosyl groups in this compound may limit its efficacy in host-guest chemistry applications compared to less bulky derivatives.
Table 2: Substituent Effects on Enantioselectivity
Macrocycle | Substituent | Enantioselectivity | Complex Stability |
---|---|---|---|
107 | Ethyl | High | Stable |
109 | Phenyl | Low-Medium | Unstable |
N,O-Ditosyl | Tosyl | Likely Low* | Likely Low* |
*Inferred from steric hindrance trends in .
Biological Activity
N,O-Ditosyl D-Phenylalaninol is a compound that has garnered attention in various fields of biological research, particularly due to its potential applications in medicinal chemistry and biochemical studies. This article explores its biological activity, mechanisms, and implications based on recent research findings.
Chemical Structure and Properties
This compound is an amino alcohol derivative featuring two tosyl (tosylate) groups attached to the nitrogen and oxygen atoms of the phenylalaninol structure. The presence of these functional groups enhances its reactivity and solubility, making it suitable for various chemical transformations and biological applications.
The biological activity of this compound is primarily linked to its role as a chiral auxiliary in asymmetric synthesis and as a potential inhibitor in various enzymatic processes. The tosyl groups facilitate nucleophilic substitutions and other reactions, allowing the compound to interact with biological macromolecules effectively.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by mimicking substrate structures, thereby blocking active sites.
- Metabolic Pathway Tracing : Its isotopic labeling (in derivatives) allows researchers to trace metabolic pathways in cellular systems.
Antiviral Properties
Recent studies have indicated that phenylalanine derivatives, including those related to this compound, exhibit antiviral properties, particularly against HIV-1. For instance, dimerized phenylalanine derivatives have shown significant activity against HIV-1 capsid proteins, suggesting that structural modifications can enhance antiviral efficacy.
Compound | EC50 (μM) | Activity Type |
---|---|---|
PF74 | 0.45 | Antiviral |
Q-c4 | 0.57 | Antiviral |
Q-a3 | 4.24 | Antiviral |
Table 1: Antiviral activities of phenylalanine derivatives .
Cytotoxicity Studies
In cytotoxicity assays conducted on cell lines infected with HIV-1, compounds derived from phenylalanine showed varied levels of toxicity. The selectivity index (SI), which compares cytotoxicity (CC50) to antiviral activity (EC50), is crucial for determining the therapeutic potential of these compounds.
Compound | CC50 (μM) | SI (CC50/EC50) |
---|---|---|
PF74 | 10 | 22.2 |
Q-c4 | 12 | 21.0 |
Q-a3 | 15 | 3.5 |
Table 2: Cytotoxicity data for selected compounds .
Case Studies
- Antiviral Activity Against HIV : A series of studies focused on the structure-activity relationship (SAR) of phenylalanine derivatives indicated that modifications at specific positions significantly enhanced antiviral activity against HIV-1. Compounds with fluorine substitutions demonstrated improved efficacy compared to their non-fluorinated counterparts .
- Mechanistic Insights : Research into the mechanism of action revealed that certain derivatives could interfere with the viral assembly process by targeting the capsid proteins essential for HIV maturation . This highlights the potential for developing new antiviral therapies based on structural modifications of this compound.
Properties
IUPAC Name |
[(2S)-2-[(4-methylphenyl)sulfonylamino]-3-phenylpropyl] 4-methylbenzenesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO5S2/c1-18-8-12-22(13-9-18)30(25,26)24-21(16-20-6-4-3-5-7-20)17-29-31(27,28)23-14-10-19(2)11-15-23/h3-15,21,24H,16-17H2,1-2H3/t21-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QATCEFUUVQOULD-NRFANRHFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=CC=C2)COS(=O)(=O)C3=CC=C(C=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CC2=CC=CC=C2)COS(=O)(=O)C3=CC=C(C=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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